molecular formula C11H15Cl2NO3 B2658554 Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride CAS No. 1822457-18-0

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2658554
CAS No.: 1822457-18-0
M. Wt: 280.15
InChI Key: RJHJEVXETCNJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO3 It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding alcohol.

    Amination: The alcohol is converted to an amine through a reaction with ammonia or an amine source.

    Esterification: The amine is then esterified with methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors

Biological Activity

Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.

Molecular Characteristics:

PropertyValue
Molecular Formula C11H15ClNO3
Molecular Weight 280.15 g/mol
IUPAC Name This compound
CAS Number 1822457-18-0

The compound features an amino group and a chloro-methoxy substituted phenyl ring, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is scalable for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity, potentially inhibiting or activating various metabolic pathways. For instance, it may influence cell signaling pathways that regulate apoptosis and cell cycle progression .

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have shown selective activity against Chlamydia species, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

  • Anticancer Activity : In a study examining the cytotoxic effects on cancer cell lines, compounds derived from similar scaffolds demonstrated notable inhibition of cell proliferation, indicating potential as anticancer agents .
  • Antibacterial Activity : Research has shown that compounds with structural similarities can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function .
  • Toxicity Studies : Preliminary studies assessing the toxicity of methyl derivatives indicated that while some exhibited moderate toxicity towards human cells, others showed promising safety profiles, making them suitable candidates for further development .

Comparative Analysis with Related Compounds

To understand the unique biological activities of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, it is beneficial to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityCytotoxicity Level
Methyl 2-amino-3-(4-chloro-3-methoxyphenyl)propanoateModerateLow
Methyl 2-(4-methoxyphenyl)propanoateLowModerate
Methyl 3-(4-methoxyphenyl)propionateHighHigh

This table illustrates that while some related compounds exhibit high antimicrobial activity, they may also possess higher cytotoxicity levels compared to Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate, highlighting its potential therapeutic advantages .

Properties

IUPAC Name

methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSHRPFBIQJXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.